(S)-Ethyl 3-hydroxy-4-iodobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

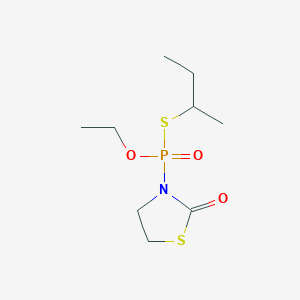

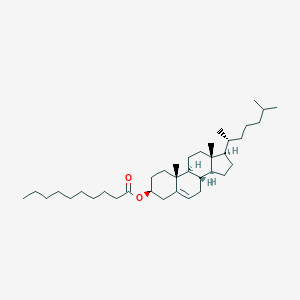

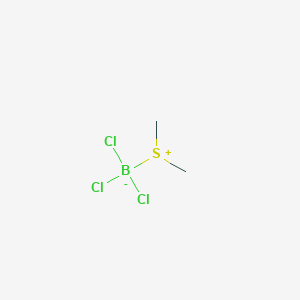

“(S)-Ethyl 3-hydroxy-4-iodobutanoate” is a chemical compound with the CAS Number: 112100-39-7 . It has a molecular weight of 258.06 .

Molecular Structure Analysis

The molecular formula of “(S)-Ethyl 3-hydroxy-4-iodobutanoate” is C6H11IO3 . The structure includes an ethyl group (C2H5), a 3-hydroxy group (-OH), and a 4-iodo group (I), attached to a butanoate backbone.Aplicaciones Científicas De Investigación

Ethyl 2-hydroxy-3-methylbutanoate in Wine : This study by Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. The research focused on the presence of enantiomers in different types of wines and their sensory impact, although it did not directly address (S)-Ethyl 3-hydroxy-4-iodobutanoate (Gammacurta et al., 2018).

Biosynthesis of Optically Pure Esters : Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used in the production of chiral drugs, highlighting the use of biocatalysis for producing such compounds with high enantioselectivity (Ye, Ouyang, & Ying, 2011).

Biocatalytic Synthesis : Ni et al. (2013) discussed the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, another similar compound, indicating the potential of biocatalytic methods in synthesizing enantiopure intermediates (Ni et al., 2013).

Distribution and Impact in Wine : Lytra et al. (2014) studied the distribution and organoleptic impact of ethyl 3-hydroxybutanoate enantiomers in wine. Their research provides insights into the sensory characteristics of similar compounds in different matrices (Lytra et al., 2014).

Biocatalyst Research : Zhao Jin-mei (2008) summarized the synthesis routes and developments of ethyl(R)-2-hydroxy-4-phenylbutanoate using biocatalysts, an approach that may be relevant for the synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate (Zhao Jin-mei, 2008).

Chemical Approaches to Synthesis : You et al. (2013) provided an overview of the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a similar compound, including chemical and enzymatic approaches. This review is relevant for understanding the synthetic strategies that can be applied to related compounds (You, Liu, & Zheng, 2013).

Propiedades

IUPAC Name |

ethyl (3S)-3-hydroxy-4-iodobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CI)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 3-hydroxy-4-iodobutanoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)